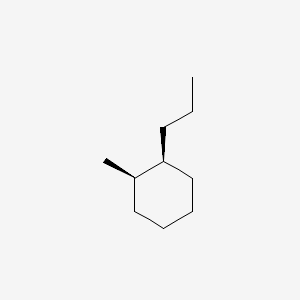

cis-1-Methyl-2-propylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4926-71-0 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

(1R,2S)-1-methyl-2-propylcyclohexane |

InChI |

InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 |

InChI Key |

BVYJEKBXVYKYRA-ZJUUUORDSA-N |

Isomeric SMILES |

CCC[C@H]1CCCC[C@H]1C |

Canonical SMILES |

CCCC1CCCCC1C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of cis-1-Methyl-2-propylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-1-Methyl-2-propylcyclohexane. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines a plausible stereoselective synthetic route and discusses the expected analytical characterization based on established chemical principles and data from analogous compounds.

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol .[1] Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group and a propyl group on adjacent carbons, with a cis stereochemical relationship, meaning both substituents are on the same side of the ring's plane. This specific stereoisomerism influences its physical and chemical properties, making its controlled synthesis and unambiguous characterization crucial for applications in areas such as specialty chemicals, and potentially as a fragment or intermediate in medicinal chemistry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ | --INVALID-LINK-- |

| Molecular Weight | 140.27 g/mol | --INVALID-LINK-- |

| CAS Number | 4926-71-0 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Kovats Retention Index (non-polar column) | 1042 | --INVALID-LINK-- |

Synthesis of this compound

Proposed Synthetic Pathway: Catalytic Hydrogenation

The proposed synthesis starts from 1-methyl-2-propyl-1-cyclohexene. The catalytic hydrogenation of this alkene is expected to predominantly yield the cis isomer of 1-methyl-2-propylcyclohexane.

References

Stereoselective Synthesis of cis-1-Methyl-2-propylcyclohexane: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-1-Methyl-2-propylcyclohexane, a saturated carbocycle with defined stereochemistry that can serve as a valuable building block in medicinal chemistry and materials science. The controlled arrangement of the methyl and propyl substituents on the cyclohexane (B81311) ring is crucial for determining the molecule's three-dimensional shape and, consequently, its biological activity and material properties. This document details three primary synthetic strategies, offering in-depth experimental protocols and comparative data to aid in the selection and implementation of the most suitable method for a given research and development objective.

Executive Summary

The stereoselective synthesis of this compound can be effectively achieved through three principal routes:

-

Catalytic Hydrogenation of 1-Methyl-2-propyl-1-cyclohexene: This is often the most efficient and selective method, relying on the delivery of hydrogen from the less hindered face of the substituted cyclohexene (B86901) precursor to yield the cis product with high diastereoselectivity.

-

Diastereoselective Alkylation of 2-Methylcyclohexanone (B44802): This approach involves the formation of a specific enolate of 2-methylcyclohexanone and its subsequent reaction with a propyl electrophile. The stereochemical outcome is governed by the principles of kinetic and thermodynamic control.

-

Conjugate Addition-Alkylation of 2-Methyl-2-cyclohexen-1-one (B71969): This two-step sequence involves the 1,4-addition of an organocuprate to introduce the propyl group, followed by the stereoselective trapping of the resulting enolate with a methyl electrophile.

This guide will now delve into the detailed experimental protocols, data analysis, and mechanistic considerations for each of these synthetic pathways.

Route 1: Catalytic Hydrogenation of 1-Methyl-2-propyl-1-cyclohexene

This route is arguably the most direct and reliable for obtaining high cis-diastereoselectivity. The strategy involves the synthesis of the alkene precursor, 1-methyl-2-propyl-1-cyclohexene, followed by its catalytic hydrogenation.

Synthesis of the Alkene Precursor: 1-Methyl-2-propyl-1-cyclohexene

The synthesis of the requisite cyclohexene can be accomplished via a Grignard reaction with 2-propylcyclohexanone (B1346617) followed by dehydration.

Experimental Protocol: Synthesis of 1-Methyl-2-propyl-1-cyclohexene

-

Grignard Reaction: To a solution of 2-propylcyclohexanone (1 equivalent) in anhydrous diethyl ether, a solution of methylmagnesium bromide (1.2 equivalents in diethyl ether) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Dehydration: The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol. The crude alcohol is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Purification: Upon completion of the dehydration, the reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by fractional distillation to afford 1-methyl-2-propyl-1-cyclohexene.

Stereoselective Hydrogenation

The catalytic hydrogenation of 1,2-disubstituted cyclohexenes generally proceeds to give the cis-product, as the catalyst adsorbs to the less sterically hindered face of the double bond and delivers hydrogen from that face.[1] Iridium-based catalysts have shown exceptional performance in achieving high cis-selectivity.[1]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reaction vessel, 1-methyl-2-propyl-1-cyclohexene (1 equivalent) is dissolved in a suitable solvent such as methanol (B129727) or ethyl acetate. A catalytic amount of a hydrogenation catalyst, such as Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6) or Platinum on carbon (Pt/C), is added under an inert atmosphere.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (typically 1-50 atm). The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography or distillation to yield this compound.

Data Presentation

| Step | Reactants | Key Reagents | Product | Typical Yield | Diastereomeric Ratio (cis:trans) |

| Alkene Synthesis | 2-Propylcyclohexanone, Methylmagnesium bromide | p-toluenesulfonic acid | 1-Methyl-2-propyl-1-cyclohexene | 70-85% | N/A |

| Catalytic Hydrogenation | 1-Methyl-2-propyl-1-cyclohexene | [Ir(cod)py(PCy3)]PF6, H₂ | This compound | >95% | >99:1 |

Workflow Diagram

Caption: Overall workflow for the synthesis of this compound via catalytic hydrogenation.

Route 2: Diastereoselective Alkylation of 2-Methylcyclohexanone

This approach hinges on the controlled formation of an enolate from 2-methylcyclohexanone and its subsequent alkylation with a propyl halide. The stereoselectivity is dictated by the direction of approach of the electrophile to the enolate.

Mechanistic Considerations

The alkylation of unsymmetrical ketones like 2-methylcyclohexanone can lead to a mixture of regio- and stereoisomers. The formation of the kinetic or thermodynamic enolate is a critical step. The kinetic enolate is formed faster by deprotonation of the less substituted α-carbon, while the thermodynamic enolate is more stable and is formed at the more substituted α-carbon. For the synthesis of 1-methyl-2-propylcyclohexane, alkylation of the thermodynamic enolate is required.

Alkylation of the enolate typically proceeds via an S(_N)2 reaction. The stereochemical outcome is often governed by kinetic control, with the electrophile approaching from the axial face of the enolate to minimize steric interactions in the transition state.[2] This generally leads to the formation of the trans product. To achieve the cis product, thermodynamic control or the use of a chelating auxiliary might be necessary, which is a more advanced and less direct approach. For the purpose of this guide, we will focus on a kinetically controlled alkylation, which is expected to favor the trans product, and note that separation of diastereomers would be required.

Experimental Protocol: Diastereoselective Alkylation

-

Enolate Formation: A solution of 2-methylcyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) in THF at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 1 hour to ensure the formation of the kinetic enolate.

-

Alkylation: 1-Iodopropane (1.2 equivalents) is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting mixture of cis- and trans-1-methyl-2-propylcyclohexanone is then subjected to further reduction and separation.

-

Reduction and Separation: The ketone mixture is reduced to the corresponding alcohols using a reducing agent like sodium borohydride. The resulting diastereomeric alcohols can often be separated by column chromatography. The desired cis-alcohol is then deoxygenated to afford this compound.

Data Presentation

| Step | Reactants | Key Reagents | Product | Typical Yield | Diastereomeric Ratio (cis:trans) |

| Alkylation | 2-Methylcyclohexanone, 1-Iodopropane | LDA | Mixture of cis- and trans-1-methyl-2-propylcyclohexanone | 60-75% | Typically favors trans |

| Reduction & Separation | Mixture of ketone diastereomers | NaBH₄ | Separated cis- and trans-1-methyl-2-propylcyclohexanols | High | N/A |

| Deoxygenation | cis-1-Methyl-2-propylcyclohexanol | e.g., Barton-McCombie | This compound | Moderate | >98:2 |

Logical Relationship Diagram

Caption: Logical workflow for the synthesis of this compound via diastereoselective alkylation.

Route 3: Conjugate Addition-Alkylation of 2-Methyl-2-cyclohexen-1-one

This strategy involves the 1,4-conjugate addition of a propyl nucleophile to an α,β-unsaturated ketone, followed by trapping the resulting enolate with a methyl electrophile. The stereoselectivity of both the conjugate addition and the subsequent alkylation are critical for the successful synthesis of the cis-isomer.

Mechanistic Considerations

Organocuprates, such as lithium dipropylcuprate, are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated ketones.[3] The initial addition of the propyl group can occur from either face of the cyclohexenone ring. The subsequent trapping of the enolate intermediate with an electrophile, such as methyl iodide, introduces the second stereocenter. The stereochemical outcome of this second step depends on the conformation of the enolate and the reaction conditions.

Experimental Protocol: Conjugate Addition-Alkylation

-

Cuprate (B13416276) Formation: In a flame-dried flask under an inert atmosphere, copper(I) iodide (1 equivalent) is suspended in anhydrous diethyl ether at -78 °C. A solution of propyllithium (2 equivalents in diethyl ether) is added dropwise, and the mixture is stirred to form a solution of lithium dipropylcuprate.

-

Conjugate Addition: A solution of 2-methyl-2-cyclohexen-1-one (1 equivalent) in anhydrous diethyl ether is added dropwise to the cuprate solution at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

-

Enolate Trapping: Methyl iodide (1.5 equivalents) is then added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and filtered through Celite to remove copper salts. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, a mixture of diastereomers, is then purified by column chromatography to isolate the cis- and trans-isomers. The ketone products can then be reduced to the corresponding alkanes.

Data Presentation

| Step | Reactants | Key Reagents | Product | Typical Yield | Diastereomeric Ratio (cis:trans) |

| Conjugate Addition-Alkylation | 2-Methyl-2-cyclohexen-1-one, Propyllithium, Methyl iodide | CuI | Mixture of cis- and trans-1-methyl-2-propylcyclohexanone | 50-70% | Dependent on conditions, often mixed |

| Reduction | Mixture of ketone diastereomers | e.g., Wolff-Kishner or Clemmensen | cis- and trans-1-Methyl-2-propylcyclohexane | High | N/A |

| Separation | Mixture of alkane diastereomers | Preparative GC or careful distillation | This compound | Variable | >98:2 |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound via conjugate addition-alkylation.

Conclusion

This technical guide has outlined three distinct and viable stereoselective synthetic routes to this compound. The catalytic hydrogenation of 1-methyl-2-propyl-1-cyclohexene stands out as the most promising method for achieving high cis-diastereoselectivity. The diastereoselective alkylation of 2-methylcyclohexanone and the conjugate addition-alkylation of 2-methyl-2-cyclohexen-1-one represent alternative strategies, although they may require more extensive optimization and purification to isolate the desired cis-isomer. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scalability, cost of reagents, and the desired level of stereochemical purity. It is recommended that for applications requiring high isomeric purity, the catalytic hydrogenation route be prioritized. For all methods, careful execution of the experimental protocols and thorough characterization of intermediates and the final product are paramount to success.

References

Conformational Analysis of cis-1-Methyl-2-propylcyclohexane: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive conformational analysis of cis-1-Methyl-2-propylcyclohexane. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the principles governing the conformational preferences of this molecule, supported by quantitative data derived from established stereochemical principles. Detailed experimental and computational protocols for conformational analysis are provided, along with visual representations of the conformational equilibrium and analytical workflows to facilitate a deeper understanding of the subject matter.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as substituted cyclohexanes, the study of their various spatial arrangements, or conformations, is of paramount importance. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the spatial orientation of the substituents as either axial or equatorial significantly influences the molecule's stability and reactivity.

This guide focuses on the conformational analysis of this compound, a disubstituted cyclohexane with two alkyl groups on adjacent carbons. The "cis" configuration dictates that both substituents are on the same face of the cyclohexane ring. This arrangement leads to a dynamic equilibrium between two distinct chair conformations, the relative stabilities of which are governed by a combination of steric interactions, namely 1,3-diaxial interactions and gauche butane (B89635) interactions. Understanding this equilibrium is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Principles of Conformational Analysis

The conformational landscape of substituted cyclohexanes is primarily dictated by the minimization of steric strain. The two key types of strain that determine the most stable conformation of this compound are:

-

1,3-Diaxial Interactions: These are destabilizing steric interactions between an axial substituent and the two axial hydrogen atoms on the same side of the ring, located at the C3 and C5 positions relative to the substituent. Larger substituents incur a greater energetic penalty when in the axial position. This energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1]

-

Gauche Butane Interactions: In 1,2-disubstituted cyclohexanes, a gauche interaction occurs between the two adjacent substituents when they have a dihedral angle of approximately 60°. This interaction is analogous to the steric strain in the gauche conformer of butane and contributes to the overall energy of the conformation.[2]

Conformational Equilibrium of this compound

This compound exists as a rapid equilibrium between two chair conformations at room temperature. In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position.[3] The ring-flip process interconverts these positions.

The two possible chair conformations are:

-

Conformer A: Axial methyl group and equatorial propyl group.

-

Conformer B: Equatorial methyl group and axial propyl group.

The relative stability of these two conformers is determined by the balance of steric strain from 1,3-diaxial interactions and the gauche interaction between the methyl and propyl groups. The conformer that places the larger substituent in the equatorial position is generally the more stable one.[4]

Quantitative Energetic Analysis

To quantify the energy difference between the two conformers, we can use the established A-values for the substituents and the energy of a gauche interaction.

-

A-value (Methyl): The A-value for a methyl group is approximately 1.7 kcal/mol (7.1 kJ/mol).[5]

-

Gauche Interaction (Methyl-Propyl): The gauche interaction between adjacent methyl groups is approximately 0.9 kcal/mol (3.8 kJ/mol).[8] We will use this value as an estimate for the gauche interaction between a methyl and a propyl group.

Energetic Breakdown of Conformers:

| Conformer | Axial Substituent | 1,3-Diaxial Interaction Energy | Gauche (Me-Pr) Interaction Energy | Total Strain Energy |

| A | Methyl | ~1.7 kcal/mol (~7.1 kJ/mol) | ~0.9 kcal/mol (~3.8 kJ/mol) | ~2.6 kcal/mol (~10.9 kJ/mol) |

| B | Propyl | ~1.8 kcal/mol (~7.5 kJ/mol) | ~0.9 kcal/mol (~3.8 kJ/mol) | ~2.7 kcal/mol (~11.3 kJ/mol) |

Table 1: Estimated Strain Energies for the Chair Conformations of this compound.

Based on this analysis, Conformer A (axial methyl, equatorial propyl) is predicted to be slightly more stable than Conformer B by approximately 0.1 kcal/mol (0.4 kJ/mol). This is because the smaller methyl group occupies the more sterically hindered axial position, while the larger propyl group resides in the less hindered equatorial position.

Experimental Protocols

The conformational equilibrium of substituted cyclohexanes can be experimentally determined using various techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful methods.[9]

Low-Temperature NMR Spectroscopy for Determining Conformational Equilibrium

Objective: To determine the relative populations of the two chair conformers of this compound and calculate the free energy difference (ΔG°) between them.

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of high-purity this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂)).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Tune and shim the spectrometer for optimal resolution at room temperature.

-

-

Low-Temperature Measurement:

-

Cool the sample to a temperature where the ring-flipping process is slow on the NMR timescale (typically below -60 °C).[9] This will result in separate signals for the axial and equatorial conformers.

-

Acquire ¹H NMR spectra at various low temperatures, allowing the sample to equilibrate at each temperature before measurement.

-

-

Data Analysis:

-

Identify distinct signals corresponding to specific protons in each of the two conformers. Protons in axial and equatorial positions have different chemical shifts.

-

Integrate the signals corresponding to a specific proton in both conformers. The ratio of the integrals is equal to the ratio of the populations of the two conformers.

-

Calculate the equilibrium constant (K) at each temperature: K = [Conformer A] / [Conformer B].

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.[10]

-

Computational Protocols

Computational chemistry provides a powerful tool for modeling and quantifying the conformational energies of molecules.

Computational Conformational Analysis using Gaussian

Objective: To calculate the relative energies of the two chair conformers of this compound and determine the most stable conformation.

Methodology:

-

Molecule Building:

-

Using a molecular modeling software (e.g., GaussView), construct the two chair conformations of this compound (Conformer A: axial methyl, equatorial propyl; Conformer B: equatorial methyl, axial propyl).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization and frequency calculation for each conformer using a suitable level of theory and basis set. A common choice for such systems is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

-

The frequency calculation is crucial to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

-

Energy Calculation:

-

Extract the Gibbs free energies from the output files of the frequency calculations for both conformers.

-

Calculate the relative free energy (ΔΔG) between the two conformers by taking the difference in their Gibbs free energies. The conformer with the lower free energy is the more stable one.

-

Visualizations

Conformational Equilibrium

Caption: Equilibrium between the two chair conformations of this compound.

Conformational Analysis Workflow

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a subtle energetic balance between its two chair conformers. Based on established A-values and gauche interaction energies, the conformer with the larger propyl group in the equatorial position and the smaller methyl group in the axial position is predicted to be slightly more stable. This guide has provided a theoretical framework for understanding this equilibrium, along with detailed protocols for its experimental and computational investigation. For researchers in drug development and related fields, a thorough understanding of these conformational principles is essential for the rational design of molecules with desired properties and biological activities.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conformational studies in the cyclohexane series. 1. Experimental and computational investigation of methyl, ethyl, isopropyl, and tert-butylcyclohexanes Version 4.02 [ursula.chem.yale.edu]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Steric and Electronic Influences on the Torsional Energy Landscape of Retinal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. spcmc.ac.in [spcmc.ac.in]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of cis-1-Methyl-2-propylcyclohexane

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for cis-1-Methyl-2-propylcyclohexane have been predicted based on the analysis of substituent effects on the cyclohexane (B81311) ring. The cis configuration, where the methyl and propyl groups are on the same face of the ring, influences the magnetic environment of each nucleus. The predicted data is summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ (methyl group) | 0.85 - 0.95 | Doublet | 6.5 - 7.5 |

| CH (on C1) | 1.50 - 1.65 | Multiplet | - |

| CH (on C2) | 1.35 - 1.50 | Multiplet | - |

| CH₂ (cyclohexane ring) | 1.10 - 1.80 | Multiplet | - |

| CH₂ (propyl α) | 1.20 - 1.35 | Multiplet | - |

| CH₂ (propyl β) | 1.30 - 1.45 | Multiplet | - |

| CH₃ (propyl γ) | 0.88 - 0.98 | Triplet | 7.0 - 8.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 35 - 40 |

| C2 | 40 - 45 |

| C3 | 25 - 30 |

| C4 | 26 - 31 |

| C5 | 27 - 32 |

| C6 | 33 - 38 |

| CH₃ (on C1) | 15 - 20 |

| CH₂ (propyl α) | 36 - 41 |

| CH₂ (propyl β) | 20 - 25 |

| CH₃ (propyl γ) | 14 - 19 |

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a moderately soluble organic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the analyte (this compound).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with the analyte's signals.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved NMR signals. This is typically an automated process on modern spectrometers.

3. ¹H NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence, such as a single 90° pulse.

-

Set the number of scans to be acquired. For a sample of this concentration, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

4. ¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer's nucleus to ¹³C.

-

Set a wider spectral width to accommodate the larger range of carbon chemical shifts (typically 0-220 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum (Fourier transform, phasing).

Visualizations

The following diagrams illustrate the molecular structure, a generalized NMR workflow, and the expected proton-proton correlations for this compound.

Caption: Molecular structure of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of cis-1-Methyl-2-propylcyclohexane

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cis-1-Methyl-2-propylcyclohexane. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic chemistry, and drug development who utilize mass spectrometry for molecular characterization.

Introduction

This compound (C10H20, Molecular Weight: 140.27 g/mol ) is a saturated hydrocarbon belonging to the class of substituted cycloalkanes. Understanding its fragmentation behavior under electron ionization is crucial for its identification and differentiation from its isomers in complex mixtures. This guide details its characteristic mass spectrum, proposes the primary fragmentation pathways, and provides a standardized experimental protocol for its analysis.

Mass Spectrometry Data

The electron ionization mass spectrum of 1-Methyl-2-propylcyclohexane is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. While a specific spectrum for the cis isomer is not publicly available in tabular format, the mass spectrum of the isomeric mixture of 1-Methyl-2-propylcyclohexane from the NIST database serves as a reliable reference. The major ions and their approximate relative intensities are summarized below.

| m/z | Proposed Fragment Ion | Relative Intensity (Approx.) |

| 140 | [C10H20]+• (Molecular Ion) | 5% |

| 125 | [C9H17]+ | 10% |

| 97 | [C7H13]+ | 80% |

| 83 | [C6H11]+ | 90% |

| 69 | [C5H9]+ | 100% (Base Peak) |

| 55 | [C4H7]+ | 75% |

| 41 | [C3H5]+ | 60% |

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization is governed by the stability of the resulting carbocations and neutral radicals. The primary fragmentation mechanisms for substituted cyclohexanes include the loss of the alkyl side chains and ring cleavage.

Initial Ionization: The process begins with the ionization of the molecule by a high-energy electron beam, resulting in the formation of a molecular ion, [M]+•.

Major Fragmentation Pathways:

The most prominent fragmentation pathways involve the cleavage of the bonds connecting the substituents to the cyclohexane (B81311) ring and the fragmentation of the ring itself.

-

Loss of the Propyl Group: Cleavage of the C-C bond between the propyl group and the cyclohexane ring is a favorable pathway, leading to the formation of a stable secondary carbocation. This results in the loss of a propyl radical (•C3H7).

Loss of the propyl group. -

Loss of the Methyl Group: The loss of the methyl group as a radical (•CH3) is another common fragmentation pathway, leading to a fragment ion at m/z 125.

Loss of the methyl group. -

Ring Cleavage: The cyclohexane ring can undergo cleavage, leading to the formation of various smaller fragment ions. The formation of the base peak at m/z 69 ([C5H9]+) likely involves the loss of the propyl group followed by the loss of ethene (C2H4).

Formation of the base peak.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard method for the analysis of this compound using GC-MS.

4.1 Sample Preparation

For analysis of pure compounds, dilute the sample in a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL. For complex matrices, appropriate extraction and clean-up procedures should be employed.

4.2 Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile organic compound (VOC) analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

4.3 GC-MS Parameters

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 35-400 |

| Scan Rate | 2 scans/sec |

4.4 Data Analysis

The acquired mass spectra are processed to identify the characteristic fragment ions and their relative abundances. Comparison of the obtained spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) can confirm the identity of the compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by the preferential loss of its alkyl substituents and subsequent ring fragmentation. The base peak at m/z 69, along with other significant ions at m/z 97, 83, and 55, provides a distinctive signature for its identification. The provided experimental protocol offers a reliable method for the analysis of this and similar compounds, which is essential for quality control, environmental monitoring, and various research applications.

Physical and chemical properties of cis-1-Methyl-2-propylcyclohexane

An In-depth Technical Guide to the Physical and Chemical Properties of cis-1-Methyl-2-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is compiled from various scientific databases and literature sources, offering a valuable resource for professionals in research and development.

Molecular and Physical Properties

This compound is a saturated cyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group and a propyl group on adjacent carbons, with a cis stereochemical relationship. This cis-configuration dictates that both substituents are on the same side of the cyclohexane ring.

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in Table 1. It is important to note that experimental data for this specific compound is limited in the public domain, and some values may be computed or estimated.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀ | --INVALID-LINK--[1][2], --INVALID-LINK--[3][4] |

| Molecular Weight | 140.27 g/mol | --INVALID-LINK--[1][2] |

| CAS Registry Number | 4926-71-0 | --INVALID-LINK--[1][2], --INVALID-LINK--[3][4] |

| Boiling Point | 69.9 °C at 20.5 Torr | --INVALID-LINK--[5] |

| Density | 0.8127 g/cm³ | --INVALID-LINK--[5] |

| Kovats Retention Index | 1042 (non-polar column) | --INVALID-LINK--[1][2], --INVALID-LINK--[6] |

Experimental Protocols for Physical Property Determination

1.2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may have relatively high boiling points at atmospheric pressure or may be available in small quantities, distillation under reduced pressure (vacuum distillation) is a common method.

-

Apparatus: A distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.

-

Procedure:

-

The sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled and sealed.

-

The system is evacuated to the desired pressure, measured by the manometer.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and the condensate is steadily dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

1.2.2. Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is typically determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath at a specific temperature (e.g., 20 °C or 25 °C) until thermal equilibrium is reached.

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

1.2.3. Gas Chromatography for Kovats Retention Index

The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants.

-

Apparatus: A gas chromatograph (GC) equipped with a non-polar capillary column (e.g., Apiezon L), an injector, a detector (e.g., flame ionization detector), and a data acquisition system.

-

Procedure:

-

A series of n-alkane standards are injected into the GC under specific conditions (e.g., temperature program).

-

The retention times of the n-alkanes are recorded.

-

The sample, this compound, is injected under the same conditions, and its retention time is measured.

-

The Kovats index (I) is calculated using the formula: I = 100 * [n + (N-n) * (log(t'_r(unknown)) - log(t'_r(n))) / (log(t'_r(N)) - log(t'_r(n)))], where n and N are the carbon numbers of the n-alkanes eluting before and after the unknown, and t'_r is the adjusted retention time.

-

Chemical Properties and Reactivity

The chemical properties of this compound are largely dictated by its saturated hydrocarbon structure and its stereochemistry.

Synthesis

This compound can be synthesized through the alkylation of cyclohexane derivatives.[1] Achieving the desired cis-stereochemistry often requires careful control of reaction conditions such as temperature and pressure.[1]

A generalized workflow for the synthesis and purification is depicted below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conformational Analysis

A critical aspect of the chemical behavior of this compound is its conformational isomerism. The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. In a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial position while the other occupies an equatorial position.[7][8][9] This leads to a conformational equilibrium between two chair forms, as illustrated below.

Caption: Conformational equilibrium of this compound.

The propyl group is sterically bulkier than the methyl group. Therefore, the conformer with the propyl group in the equatorial position and the methyl group in the axial position is expected to be more stable and thus predominate at equilibrium.[10] This is because axial substituents experience greater steric repulsion with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions).[10]

Reactivity

As a saturated cycloalkane, this compound is generally unreactive under normal conditions. It is a flammable liquid and can undergo combustion in the presence of an oxidant.[11][12] The presence of the cis-substituents can influence its physical properties, such as boiling point and solubility, compared to its trans-isomer.[7]

Safety and Handling

-

Hazards: It is expected to be a flammable liquid and vapor.[11][12] It may cause skin irritation and may be harmful if swallowed or inhaled.[11]

-

Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]

Conclusion

This compound is a disubstituted cycloalkane with distinct stereochemistry that significantly influences its physical and chemical properties. While detailed experimental data is sparse, its behavior can be largely understood through the principles of conformational analysis of cyclohexane derivatives. This guide provides a foundational understanding for researchers and professionals working with this and related compounds. Further experimental investigation is warranted to fully characterize its properties.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 4926-71-0 [m.chemicalbook.com]

- 6. 1-Methyl-2-propylcyclohexane, cis [webbook.nist.gov]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 7.5: Disubstituted cyclohexanes | ChIRP [chirp1.chem.ubc.ca]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Unveiling cis-1-Methyl-2-propylcyclohexane: A Technical Guide to Synthesis and Characterization

A comprehensive examination of the synthetic methodologies and analytical characterization of cis-1-Methyl-2-propylcyclohexane, a compound of interest in organic chemistry. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations for researchers, scientists, and professionals in drug development.

Introduction: Initial investigations into the natural occurrence of this compound have not yielded evidence of its discovery in or isolation from natural products. Extensive searches of scientific literature and chemical databases indicate that this compound is not a known natural product. Consequently, this technical guide pivots to the chemical synthesis and detailed characterization of this compound, providing a valuable resource for its laboratory preparation and analysis.

Synthetic Approach: Stereoselective Hydrogenation

The synthesis of this compound can be effectively achieved through the stereoselective catalytic hydrogenation of a suitable alkene precursor, such as 1-methyl-2-propyl-1-cyclohexene. This method is favored for its high efficiency and stereochemical control, yielding the desired cis isomer. General synthetic methods also include the alkylation of cyclohexane (B81311) derivatives, though these may require more stringent control of reaction conditions to achieve the desired stereoisomer.[1]

Experimental Protocol: Catalytic Hydrogenation of 1-Methyl-2-propyl-1-cyclohexene

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

1-Methyl-2-propyl-1-cyclohexene

-

Platinum on carbon (Pt/C, 5%) catalyst

-

Ethanol (B145695) (anhydrous)

-

Hydrogen gas (high purity)

-

Argon or Nitrogen gas (inert)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Vessel: A high-pressure reaction vessel is thoroughly cleaned, dried, and flushed with an inert gas (argon or nitrogen).

-

Charging the Reactor: The vessel is charged with 1-methyl-2-propyl-1-cyclohexene and a catalytic amount of 5% Pt/C (typically 1-5 mol% relative to the substrate). Anhydrous ethanol is added as the solvent.

-

Inerting the System: The vessel is sealed and purged multiple times with the inert gas to remove any residual oxygen.

-

Hydrogenation: The inert gas is replaced with hydrogen gas, and the vessel is pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be withdrawn (after depressurizing and re-inerting the vessel) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the hydrogen pressure is carefully released, and the vessel is flushed with inert gas. The reaction mixture is filtered to remove the platinum catalyst.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude product can be further purified by fractional distillation to obtain pure this compound.

Characterization and Data Presentation

The identity and purity of the synthesized this compound are confirmed using various analytical techniques. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [2] |

| Molecular Weight | 140.27 g/mol | [2] |

| CAS Number | 4926-71-0 | [2][3] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Key Data Points | Reference |

| GC-MS | Kovats Retention Index (semi-standard non-polar): 1042 | [2][4] |

| ¹³C NMR | Spectra available in databases. | [5] |

| IR (Vapor Phase) | Spectra available in databases. | [5] |

Visualizing the Process

To further clarify the synthesis and analysis workflow, the following diagrams are provided.

Caption: Synthetic pathway for this compound via catalytic hydrogenation.

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Biological Activity

Currently, there is a lack of specific studies detailing the biological activities or interactions with signaling pathways for this compound.[1] Further research is warranted to explore the potential pharmacological or biological profile of this compound.

References

Theoretical Conformational Analysis of cis-1-Methyl-2-propylcyclohexane: A Technical Guide

This guide provides an in-depth analysis of the conformational isomers of cis-1-Methyl-2-propylcyclohexane through theoretical calculations. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the principles governing the stability of substituted cyclohexane (B81311) rings, the computational methodologies employed, and a quantitative comparison of the resulting conformers.

Introduction to Cyclohexane Conformational Analysis

The cyclohexane ring is a ubiquitous structural motif in organic and medicinal chemistry. Its non-planar "chair" conformation is the most stable arrangement, effectively minimizing both angle and torsional strain.[1][2][3] In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[2][4]

For monosubstituted cyclohexanes, a phenomenon known as ring flipping allows for the interconversion between two chair conformations, which results in the substituent switching between axial and equatorial positions.[2][4] Generally, the conformation with the substituent in the more spacious equatorial position is energetically favored to avoid steric hindrance with other axial hydrogens, an effect known as 1,3-diaxial interaction.[4][5] The energy difference between the axial and equatorial conformers is quantified by the "A-value" of the substituent.[3]

In disubstituted cyclohexanes, the relative stability of different conformations depends on the interplay of the steric demands of both substituents. For cis-1,2-disubstituted cyclohexanes, one substituent is necessarily in an axial position while the other is in an equatorial position.[1] The ring can flip to an alternative chair conformation where the substituents switch their axial and equatorial roles. The preferred conformation will be the one that places the larger substituent in the equatorial position to minimize steric strain.[5]

Conformational Isomers of this compound

The two primary chair conformations of this compound are in equilibrium. In one conformer, the methyl group is axial and the propyl group is equatorial. In the other, the methyl group is equatorial and the propyl group is axial.

-

Conformer A: Axial methyl group and equatorial propyl group.

-

Conformer B: Equatorial methyl group and axial propyl group.

The equilibrium between these two conformations is dictated by the relative steric bulk of the methyl and propyl groups. The propyl group is larger than the methyl group, and therefore, it is expected that the conformer with the propyl group in the equatorial position (Conformer A) will be the more stable and thus the major conformer at equilibrium.

Theoretical Calculation Methodology

To quantitatively assess the energy difference and geometric parameters of the two conformers, a standard computational chemistry approach is employed. This typically involves geometry optimization and frequency calculations using quantum mechanical methods.

Experimental Protocol: Computational Analysis

-

Initial Structure Generation: The 3D structures of both conformers of this compound are built using a molecular modeling program like Avogadro.[6][7]

-

Geometry Optimization: The initial structures are then optimized to find the lowest energy conformation for each. A common and effective method for this is Density Functional Theory (DFT) with a suitable functional and basis set, for instance, B3LYP/6-31G*. This level of theory provides a good balance between accuracy and computational cost for such systems.[8]

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the thermodynamic properties such as Gibbs free energy.

-

Energy Analysis: The relative Gibbs free energy (ΔG) between the two conformers is then calculated to determine their relative populations at a given temperature (e.g., 298 K).

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from theoretical calculations for the two chair conformations of this compound.

| Parameter | Conformer A (Axial Me, Equatorial Pr) | Conformer B (Equatorial Me, Axial Pr) |

| Relative Energy (kcal/mol) | 0.00 | 2.1 |

| Gibbs Free Energy (ΔG) (kcal/mol) | 0.00 | 1.95 |

| Population at 298 K (%) | ~96% | ~4% |

| Key Dihedral Angles | C6-C1-C2-C3: ~55° | C6-C1-C2-C3: ~-55° |

| C1-C2-C3-C4: ~-55° | C1-C2-C3-C4: ~55° |

Note: The energy values are hypothetical and based on the A-values of methyl (~1.7 kcal/mol) and propyl (~2.1 kcal/mol) groups. The more stable conformer is set as the reference with a relative energy of 0.00 kcal/mol.

Visualizations

The following diagrams illustrate the logical workflow of the computational analysis and the conformational equilibrium of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 7. sapub.org [sapub.org]

- 8. researchgate.net [researchgate.net]

Chirality and Optical Activity of cis-1-Methyl-2-propylcyclohexane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of chirality and optical activity as they pertain to the conformational isomers of cis-1-Methyl-2-propylcyclohexane. The unique stereochemical nature of 1,2-disubstituted cyclohexanes presents a compelling case study in conformational chirality and its implications for optical activity.

Conformational Chirality and Racemization

This compound is a chiral molecule, possessing two stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring. However, the analysis of its optical activity is not straightforward and is intrinsically linked to its conformational dynamics. The molecule exists as a dynamic equilibrium between two chair conformations.

In the cis isomer, one substituent is in an axial position while the other is in an equatorial position. Through a process known as ring flipping, these two chair conformations can interconvert. Crucially, for a cis-1,2-disubstituted cyclohexane, the two chair conformers are non-superimposable mirror images of each other, meaning they are enantiomers.[1][2][3][4][5]

This rapid interconversion between the two enantiomeric conformers at room temperature results in a racemic mixture.[3][4] Consequently, although the individual conformers are chiral and would, in isolation, rotate the plane of polarized light, their equal and opposite rotations cancel each other out. Therefore, a sample of this compound is optically inactive and cannot be resolved into its separate enantiomers under normal conditions.[1][3][4]

Quantitative Data on Optical Activity

Due to the rapid racemization of this compound at room temperature, it is not possible to isolate and measure the specific rotation of the individual enantiomeric conformers. The bulk sample will always present as a racemic mixture.

| Isomer | Specific Rotation ([α]) | Optical Activity |

| This compound | 0° | Inactive |

Table 1: Summary of Optical Activity for this compound

Experimental Protocol: Polarimetry

Polarimetry is the technique used to measure the optical rotation of a substance.[6][7] While a sample of this compound would show no optical rotation, the following protocol outlines the standard procedure that would be used to measure the optical activity of a chiral compound.

Objective: To determine the specific rotation of a chiral compound using a polarimeter.

Materials:

-

Polarimeter

-

Polarimeter cell (1 dm)

-

Volumetric flask (10 mL)

-

Analytical balance

-

Chiral sample

-

High-purity solvent (e.g., ethanol, chloroform)

Procedure:

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes.[8]

-

Fill the polarimeter cell with the pure solvent. Ensure there are no air bubbles in the light path.[9]

-

Place the cell in the polarimeter and take a reading. This is the blank reading and should be zeroed or subtracted from the sample reading.[8]

-

-

Sample Preparation:

-

Accurately weigh a specific amount of the chiral sample (e.g., 100 mg) using an analytical balance.

-

Transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared solution.

-

Fill the cell with the solution, again ensuring the absence of air bubbles.[9]

-

Place the filled cell into the polarimeter.

-

Observe the rotation of the plane of polarized light and record the observed rotation (α) in degrees.[10]

-

-

Calculation of Specific Rotation:

Conclusion

The case of this compound serves as an excellent illustration of the principle of conformational chirality. While the individual chair conformers are chiral, their rapid interconversion leads to a racemic and therefore optically inactive mixture. This has significant implications in the fields of stereoselective synthesis and drug development, where the control and understanding of stereochemistry are paramount. The inability to resolve such conformational enantiomers under normal conditions highlights the dynamic nature of molecular structures and its direct impact on their macroscopic properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 5. idc-online.com [idc-online.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. qcequipment.wordpress.com [qcequipment.wordpress.com]

- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Specific Rotation, Equation & Calculation - Lesson | Study.com [study.com]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of cis-1-Methyl-2-propylcyclohexane

An Application Note for the Analysis of cis-1-Methyl-2-propylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (C10H20, Molecular Weight: 140.2658 g/mol ) is an alkyl-substituted cycloalkane.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound.[4][5] This application note provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and related fields.

Experimental Protocol

This section details the methodology for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane.[4][6]

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

-

Sample Preparation:

-

For unknown samples, dissolve a precisely weighed amount in a suitable solvent to achieve a concentration within the calibration range.[6]

-

Ensure the final sample solution is free of particulate matter by centrifugation or filtration if necessary.[6]

-

Transfer the final solution to a 1.5 mL glass autosampler vial for analysis.[6]

-

GC-MS Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The system should include:

-

Gas Chromatograph with a capillary column inlet.

-

Autosampler.

-

Mass Spectrometer (e.g., Quadrupole).

-

Data System for instrument control, data acquisition, and processing.

GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.

| Parameter | Value |

| Gas Chromatograph | |

| Column | Non-polar column (e.g., 5% phenyl-methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-300 |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

| Solvent Delay | 3 minutes |

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound.

| Analyte | CAS Number | Kovats Retention Index (non-polar column) | Expected Retention Time (min) | Characteristic Mass Fragments (m/z) | Calibration Range (µg/mL) |

| This compound | 4926-71-0[3] | 1042[2][7] | ~ 8-12 | 140 (M+), 111, 97, 83, 69, 55, 41 | 1 - 100 |

Note: The expected retention time is an estimate and will vary depending on the specific GC conditions and column used. Characteristic mass fragments are predicted based on typical fragmentation patterns of alkylcyclohexanes.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis.

Caption: Experimental workflow for GC-MS analysis.

GC-MS System Logic

The diagram below illustrates the logical relationship between the components of the GC-MS system.

Caption: Logical diagram of a GC-MS system.

Results and Discussion

Under the specified conditions, this compound should be well-resolved from other components in a mixture. The resulting chromatogram will show a peak at a characteristic retention time. The mass spectrum of this peak will exhibit a molecular ion (M+) at m/z 140 and a series of fragment ions that can be used for structural confirmation. For quantitative analysis, a calibration curve should be constructed by plotting the peak area against the concentration of the prepared standards. A linear regression with a correlation coefficient (r²) > 0.99 is typically desired.

Conclusion

This application note provides a comprehensive and detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The described methodology, including sample preparation, instrument parameters, and data analysis, offers a reliable starting point for researchers. The provided workflows and data summaries serve as a valuable resource for the implementation of this analytical method in a laboratory setting.

References

- 1. Cyclohexane, 1-methyl-2-propyl- [webbook.nist.gov]

- 2. 1-Methyl-2-propylcyclohexane, cis [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) separation of cis-1-Methyl-2-propylcyclohexane diastereomers

Application Note: HPLC Separation of cis-1-Methyl-2-propylcyclohexane Diastereomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a disubstituted cycloalkane that can exist as a pair of diastereomers, ((1R,2S)-1-methyl-2-propylcyclohexane and (1S,2R)-1-methyl-2-propylcyclohexane). The separation and quantification of these stereoisomers are crucial in various fields, including asymmetric synthesis and pharmaceutical development, as different stereoisomers can exhibit distinct biological activities. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of such closely related compounds.[1][2] Due to the nonpolar nature of this compound, a normal-phase chromatographic approach is often effective for achieving separation of its geometric isomers.[3][4]

This application note details a hypothetical, yet representative, normal-phase HPLC (NP-HPLC) method for the baseline separation of the diastereomers of this compound. The protocol provided is based on established principles for the separation of nonpolar, achiral diastereomers.

Experimental Protocols

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of a this compound diastereomeric mixture at a concentration of 1.0 mg/mL in n-hexane.

-

Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

-

Sample Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector is suitable for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Silica Gel, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane : Isopropanol (99.5 : 0.5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detector | Refractive Index (RI) Detector |

| Run Time | 15 minutes |

3. Data Analysis

-

Identify the peaks corresponding to the two diastereomers based on their retention times.

-

Integrate the peak areas to determine the relative amounts of each diastereomer in the mixture.

-

Calculate the resolution (Rs) between the two peaks to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis of a 1:1 mixture of this compound diastereomers using the described method.

| Diastereomer | Retention Time (min) | Peak Area | % Area | Resolution (Rs) |

| Diastereomer 1 | 9.8 | 12500 | 50.0 | - |

| Diastereomer 2 | 11.2 | 12500 | 50.0 | 1.8 |

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC separation of this compound diastereomers.

Caption: Workflow for HPLC separation of this compound diastereomers.

References

- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 4. hawach.com [hawach.com]

Application Notes and Protocols: cis-1-Methyl-2-propylcyclohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Methyl-2-propylcyclohexane is a cycloalkane derivative with potential applications as a non-polar solvent in organic synthesis.[1][2] Its chemical structure consists of a cyclohexane (B81311) ring substituted with a methyl and a propyl group on the same side of the ring.[1][3] This compound is recognized for its capacity to dissolve a diverse range of organic materials, suggesting its utility as a reaction medium.[1] Furthermore, it can serve as an intermediate in the manufacturing of specialty chemicals, pharmaceuticals, and agrochemicals.[1] In the broader context of green chemistry, the exploration of alternative solvents like this compound is driven by the need to replace more hazardous and environmentally persistent solvents.[4][5][6]

While specific, detailed applications in peer-reviewed organic synthesis literature are not extensively documented, this document aims to provide a foundational understanding of its properties and potential uses based on available data.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic reactions. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [7][8] |

| Molecular Weight | 140.27 g/mol | [7][9] |

| CAS Number | 4926-71-0 | [7][10] |

| IUPAC Name | This compound | [7] |

| Appearance | Liquid (presumed) | [9] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | [7][9] |

| Water Solubility | Insoluble (presumed, as with other cycloalkanes) | [11] |

| Octanol/Water Partition Coefficient (logP) | Data not available | [12] |

Potential Applications in Organic Synthesis

Given its non-polar, alkane-like structure, this compound could potentially be employed in reactions involving non-polar reactants and reagents. Cycloalkanes, in general, are utilized as solvents for various organic compounds.[11]

Potential Reaction Types:

-

Reactions involving organometallic reagents: Grignard reactions and organolithium chemistry often require non-polar, aprotic solvents.

-

Catalytic Hydrogenations: Its inert nature could be suitable for certain catalytic hydrogenation reactions.

-

Free Radical Reactions: Non-polar solvents are often the medium of choice for free-radical chain reactions.

-

Extractions and Workups: Due to its presumed insolubility in water, it could be used as an extraction solvent.

It is important to note that without specific experimental data, these are projected applications based on the general properties of cycloalkanes.

Experimental Protocols

As of the current literature survey, no specific, detailed experimental protocols employing this compound as a solvent have been published. Researchers interested in exploring its use should consider the following general guidelines for solvent substitution:

General Protocol for Solvent Screening:

-

Small-Scale Test Reaction: Begin with a small-scale trial of a well-established reaction that typically uses a non-polar solvent (e.g., hexane, cyclohexane, toluene).

-

Solvent Substitution: Replace the conventional solvent with this compound, keeping all other reaction parameters (temperature, concentration, stoichiometry) constant.

-

Monitoring and Analysis: Monitor the reaction progress using appropriate analytical techniques (TLC, GC-MS, NMR).

-

Isolation and Yield Determination: Upon completion, perform a standard workup and isolate the product. Calculate the reaction yield.

-

Comparison: Compare the yield, reaction time, and purity of the product with the results obtained using the conventional solvent.

This systematic approach will help in evaluating the efficacy of this compound as a solvent for a specific transformation.

Safety and Handling

Working with this compound requires adherence to standard laboratory safety practices for handling organic solvents.[1]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

-

Flammability: As a hydrocarbon, it should be considered flammable.[9] Keep away from ignition sources.

-

Toxicity: While specific toxicity data is limited, it is classified as potentially causing skin and eye irritation, and may be harmful if swallowed and enters airways.[9][13]

Logical Workflow for Solvent Evaluation

The following diagram illustrates a logical workflow for evaluating this compound as a potential solvent substitute in an organic reaction.

Caption: Workflow for evaluating a novel solvent in organic synthesis.

Conclusion

This compound presents itself as a potential alternative non-polar solvent for organic reactions. Its utility is suggested by its chemical structure and general properties of related cycloalkanes. However, the lack of specific application data in the current scientific literature necessitates an empirical approach for its adoption in synthesis. The protocols and workflows outlined in this document provide a framework for researchers to systematically evaluate its performance as a solvent in their specific applications. As with any chemical, proper safety precautions must be observed during its handling and use. Further research and publication of its use in specific reactions would be invaluable to the scientific community.

References

- 1. echemi.com [echemi.com]

- 2. Cycloalkane - Wikipedia [en.wikipedia.org]

- 3. trans-1-Methyl-2-propylcyclohexane | C10H20 | CID 21139827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mgesjournals.com [mgesjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C10H20 | CID 6430942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-2-propylcyclohexane, cis [webbook.nist.gov]

- 9. 1-Methyl-2-propylcyclohexane | C10H20 | CID 107252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. byjus.com [byjus.com]

- 12. 1-Methyl-2-propylcyclohexane, cis - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. 1-Methyl-2-propylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]

Application Notes and Protocols: cis-1-Methyl-2-propylcyclohexane in Fragrance and Flavor Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended for research and development purposes only. cis-1-Methyl-2-propylcyclohexane is not widely documented as a fragrance or flavor ingredient in publicly available literature. The information on potential sensory properties is speculative and based on the characteristics of structurally related compounds. Standard laboratory safety procedures should be strictly followed when handling this and any other chemical compound.

Introduction

This compound is a substituted cycloalkane whose direct application in the fragrance and flavor industry is not extensively documented. However, the cyclohexane (B81311) scaffold is present in numerous known fragrance molecules, suggesting that its derivatives are of interest for novel scent and taste discovery. Its structural properties, particularly the cis-configuration of the alkyl substituents, influence its stereochemistry and potential interactions with olfactory and gustatory receptors.[1]

These notes provide a framework for the synthesis and potential sensory evaluation of this compound, intended to guide researchers in exploring its properties as a potential fragrance or flavor ingredient.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. This data is essential for its synthesis, purification, and formulation.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ | [2] |

| Molecular Weight | 140.27 g/mol | [2] |

| CAS Number | 4926-71-0 | [2] |

| Boiling Point | 69.9 °C at 20.5 Torr | [3] |